molecular formula C7H12ClF2NO2 B2700316 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride,(2S)- CAS No. 403503-70-8

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride,(2S)-

Cat. No.: B2700316
CAS No.: 403503-70-8
M. Wt: 215.62
InChI Key: RBRJTFVCUPBHAH-JEDNCBNOSA-N
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Description

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- is a chemical compound with the molecular formula C7H11ClF2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring and a methyl ester group at the carboxylic acid position. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction may produce difluoroalcohols .

Scientific Research Applications

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two fluorine atoms at the 4-position of the piperidine ring makes 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- unique. This structural feature imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-7(8,9)2-3-10-5;/h5,10H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRJTFVCUPBHAH-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CCN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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